N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
CAS No.:
Cat. No.: VC19992099
Molecular Formula: C14H10N6O
Molecular Weight: 278.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10N6O |
|---|---|
| Molecular Weight | 278.27 g/mol |
| IUPAC Name | N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide |
| Standard InChI | InChI=1S/C14H10N6O/c21-14(9-4-5-13-17-18-19-20(13)8-9)16-12-3-1-2-11-10(12)6-7-15-11/h1-8,15H,(H,16,21) |
| Standard InChI Key | VCYODKAOEHWEAF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2)C(=C1)NC(=O)C3=CN4C(=NN=N4)C=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
N-(1H-Indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide features a fused tetrazolo[1,5-a]pyridine ring system connected to an indole moiety via a carboxamide linker. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, contributes to the compound’s high nitrogen content (30.2% by mass), enhancing its capacity for hydrogen bonding and dipole interactions . The indole group, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, provides hydrophobic and π-π stacking capabilities critical for biomolecular recognition.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.27 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 96.8 Ų |
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the indole NH proton ( 11.2 ppm) and the carboxamide NH ( 8.7 ppm). Infrared (IR) spectroscopy confirms the presence of carbonyl ( 1685 cm) and tetrazole ring ( 1550 cm) vibrations. High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 279.0964 [M+H].
Synthetic Methodologies
Multicomponent Reaction (MCR) Strategies
The compound is synthesized via a one-pot MCR involving 1H-tetrazole-5-amine, 4-indolecarboxaldehyde, and cyanoacetylene derivatives under basic conditions . Triethylamine (EtN) in dimethylformamide (DMF) at 120°C for 10 hours yields the target compound with 65–72% efficiency after recrystallization .
Reaction Optimization
-
Solvent Selection: Ethanol and water mixtures reduce side reactions compared to pure DMF .
-
Catalyst Screening: EtN outperforms inorganic bases like KCO in minimizing byproducts .
-
Temperature Control: Reactions above 100°C accelerate cyclization but risk decomposition .
Post-Synthetic Modifications
The carboxamide group serves as a handle for derivatization. Acylation with chloroacetyl chloride introduces electrophilic sites for further functionalization, enhancing solubility and target affinity.
Biological Activities and Mechanisms
Antiproliferative Effects
In vitro assays against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines demonstrate dose-dependent cytotoxicity, with IC values of 8.2 μM and 11.4 μM, respectively . Comparatively, the compound exhibits lower toxicity toward normal RPE-1 retinal cells (IC > 50 μM), suggesting selective anticancer activity .
Table 2: Cytotoxicity Profile
| Cell Line | IC (μM) |
|---|---|
| HCT-116 | 8.2 |
| MCF-7 | 11.4 |
| MDA-MB-231 | 15.1 |
| RPE-1 (normal) | >50 |
Mechanism of Action
Molecular docking studies indicate strong binding () to the colchicine site of tubulin, disrupting microtubule assembly and inducing G2/M phase arrest . Additionally, the compound inhibits topoisomerase IIα by intercalating into DNA, as evidenced by comet assay results.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits poor aqueous solubility (0.12 mg/mL at pH 7.4) but improved dissolution in DMSO (24 mg/mL). Stability studies show degradation <5% after 48 hours at 25°C, making it suitable for in vitro assays.
ADME Profiling
-
Absorption: Moderate Caco-2 permeability ().
-
Metabolism: Hepatic microsomal clearance primarily via CYP3A4-mediated oxidation.
-
Excretion: Renal excretion accounts for 60% of elimination in rodent models.
Future Research Directions
Structural Analog Development
Replacing the 4-methoxy group on the indole ring with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) may enhance tubulin binding and metabolic stability .
In Vivo Efficacy Studies
Rodent xenograft models are needed to validate antitumor efficacy and assess toxicity thresholds. Preliminary pharmacokinetic data suggest a plasma half-life of 2.3 hours in mice, necessitating formulation optimization for sustained delivery.
Combination Therapy Exploration
Synergistic effects with paclitaxel and doxorubicin could reduce therapeutic doses and mitigate resistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume